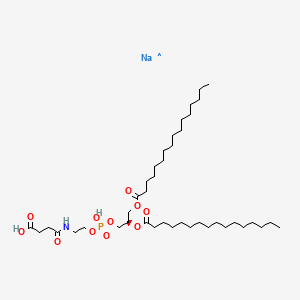
5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione: is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione typically involves the cyclization of derivatives of 5,6-difluoro-2-hydrazinobenzimidazole. This reaction is carried out in acetonitrile in the presence of potassium fluoride (KF) for 4-6 hours .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thione group to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials for organic photovoltaics .
Biology and Medicine: Fluorinated benzimidazoles, including this compound, have shown potential in medicinal chemistry due to their enhanced biological activity. They are being investigated for their anticancer, antibacterial, and antifungal properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic properties, such as those required for organic solar cells .
Mécanisme D'action
The mechanism of action of 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The compound can inhibit enzymes and disrupt cellular processes, leading to its biological effects .
Comparaison Avec Des Composés Similaires
5,6-Difluorobenzimidazole: Another fluorinated benzimidazole with similar properties but lacking the thione group.
5,6-Difluoro-2,1,3-benzothiadiazole: A related compound used in organic photovoltaics.
Uniqueness: 5,6-Difluoro-1,6-dihydrobenzimidazole-2-thione is unique due to the presence of both fluorine atoms and the thione group, which confer distinct chemical and biological properties. The thione group allows for additional chemical modifications and interactions, enhancing its versatility in various applications .
Propriétés
Formule moléculaire |
C7H4F2N2S |
|---|---|
Poids moléculaire |
186.18 g/mol |
Nom IUPAC |
5,6-difluoro-1,6-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H4F2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-3H,(H,10,12) |
Clé InChI |
NPUUZNWNTRQQTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC(=S)N2)C=C(C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)
![2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B12366438.png)
![2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12366444.png)
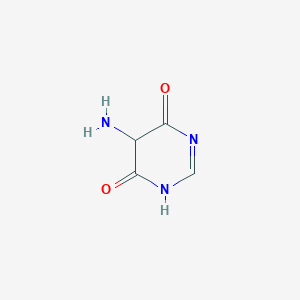
![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)
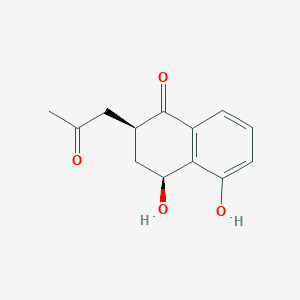
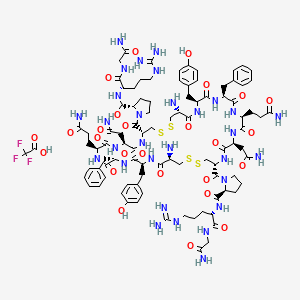

![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)
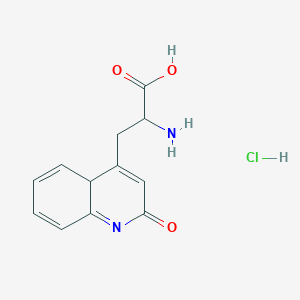
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)

